The synthesis of 2-hydroxybenzoic acid bismuth (3+) salt can be achieved through various methods, including mechanochemical synthesis and precipitation techniques.
The mechanochemical method allows for rapid synthesis with minimal solvent use, making it an environmentally friendly option. The process typically requires careful control over reactant ratios and milling conditions to ensure complete conversion and avoid by-products.
The molecular structure of 2-hydroxybenzoic acid bismuth (3+) salt features a central bismuth ion coordinated by four oxygen atoms from two salicylate ligands. The arrangement results in a tetrahedral geometry around the bismuth center.
The primary reaction for synthesizing 2-hydroxybenzoic acid bismuth (3+) salt can be represented as follows:
This reaction highlights the transformation of bismuth nitrate into the corresponding bismuth subsalicylate through deprotonation and coordination with salicylic acid.
The reaction conditions such as temperature, solvent choice, and pH can significantly influence the formation of different polymorphs or hydration states of the product.
The mechanism by which 2-hydroxybenzoic acid bismuth (3+) salt exerts its effects, particularly in medicinal applications, involves several pathways:
Studies have shown that this compound can effectively reduce gastrointestinal inflammation and has been used in formulations for treating diarrhea and peptic ulcers.
2-Hydroxybenzoic acid bismuth (3+) salt has several applications across various fields:
BSS synthesis routes significantly influence crystallinity and structural order. The solvent-free approach involves direct reaction of bismuth(III) oxides with salicylic acid under mechanochemical conditions, yielding a microcrystalline powder with inherent stacking disorder. In contrast, solvent-mediated synthesis utilizes polar aprotic solvents (e.g., dimethyl sulfoxide), enabling dissolution-reprecipitation cycles that produce larger crystallites with enhanced long-range order. Crystals isolated from commercial Pepto-Bismol (BSS-PB) exemplify solvent-free products, exhibiting pronounced diffuse scattering in diffraction patterns due to kinetic trapping of defects. Meanwhile, Sigma-Aldrich-sourced BSS (BSS-SA), synthesized via solvent processing, delivers higher-quality diffraction data suitable for structural analysis [1].
A critical distinction lies in the stoichiometric control: Solvent-free methods typically achieve the empirical formula BiC₇H₅O₄ (equivalent to Bi₄O₄(Hsal)₄), whereas solvent incorporation may yield adducts like [Bi₄O₂(Hsal)₈]·2MeCN/MeNO₂, altering the bismuth-oxo core topology [1]. Thermogravimetric analyses confirm solvent-free BSS retains no volatile components, consistent with a pure coordination polymer framework [1].
Though salicylate is the primary ligand in BSS, studies on analogous bismuth complexes reveal competitive ligand exchange profoundly impacts structural stability. Bismuth(III) centers exhibit dynamic coordination equilibria with competing anions (e.g., citrate, thiolates, hydroxamates), often forming heteroleptic complexes. In systems containing salicylate and hydroxamate ligands, the carboxylate group of salicylic acid preferentially adopts bridging or chelating modes, while hydroxamates may displace salicylate under pH-controlled conditions. This results in ternary complexes where bismuth-oxo clusters serve as nodes for multiple ligand types [4].
The exchange kinetics are governed by:
Advanced electron crystallography techniques, including 3D electron diffraction (3DED) and high-resolution STEM, have resolved BSS’s previously debated structure. Key findings include:
Table 1: Crystallographic Parameters of Bismuth Subsalicylate Polymorphs
Parameter | Value (BSS-PB) | Value (BSS-SA) |
---|---|---|
Space Group | P-1 | P-1 |
a (Å) | 8.35 | 8.35 |
b (Å) | 12.17 | 12.17 |
c (Å) | 18.09 | 18.09 |
α (°) | 77.9 | 77.9 |
β (°) | 83.2 | 83.2 |
γ (°) | 76.7 | 76.7 |
Stacking Order | Disordered domains | High long-range order |
Bismuth-oxo clusters constitute the inorganic building units (IBUs) in salicylate frameworks, with counterions dictating their nuclearity and connectivity:
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: